4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid
Description
4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoropropoxy group at the 3-position and an amino group at the 4-position of the benzene ring. This compound belongs to a class of bioactive molecules where fluorine substitution enhances metabolic stability, lipophilicity, and binding affinity in drug discovery .
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)3-4-17-8-5-6(9(15)16)1-2-7(8)14/h1-2,5H,3-4,14H2,(H,15,16) |
InChI Key |
DMLSNGOAHKFAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino benzoic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid with key analogues, focusing on substituent variations and their biochemical implications:
Key Observations :
- Trifluoropropoxy vs. Non-Fluorinated Alkoxy Groups: The trifluoropropoxy group in the target compound increases electronegativity and metabolic resistance compared to cyclopropylmethoxy or sec-butoxy groups .
- Amino Group Impact: The 4-amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., THF, methanol) compared to non-amino analogues like 4-(3,3,3-trifluoropropoxy)benzoic acid .
Biological Activity
4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid is a derivative of para-amino benzoic acid (PABA) that has garnered attention for its potential biological activities. This compound's structure includes a trifluoropropoxy group, which may enhance its pharmacological properties compared to other benzoic acid derivatives. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on recent studies.
Chemical Structure
The chemical structure of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid can be represented as follows:
This structure features an amino group and a trifluoropropoxy substituent that may influence its interaction with biological targets.
Antimicrobial Activity
Recent research has demonstrated that various derivatives of PABA exhibit significant antimicrobial properties. The specific activity of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid against different bacterial strains has been evaluated in several studies.
Table 1: Antimicrobial Activity of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic Acid
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 0.5 mg/mL |
| Escherichia coli | 15 | 0.8 mg/mL |
| Pseudomonas aeruginosa | 20 | 0.6 mg/mL |
| Salmonella enterica | 16 | 0.7 mg/mL |
These results indicate that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against Pseudomonas aeruginosa.
Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives has been explored in various models. In vitro studies have shown that compounds like 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages:
- Treatment with 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid resulted in a 40% reduction in TNF-alpha levels compared to untreated controls.
- The compound also showed a dose-dependent effect on IL-6 production.
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Cytotoxicity and Cell Viability
The cytotoxic effects of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid have been assessed using various cancer cell lines. Results indicated that at specific concentrations, the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Viability (%) at IC50 |
|---|---|---|
| HepG2 (liver cancer) | 25 | 60 |
| A2058 (melanoma) | 30 | 55 |
| CCD25sk (normal fibroblast) | >100 | 90 |
The data indicate that while the compound is effective against certain cancer cell lines, it demonstrates significantly lower toxicity towards normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
